3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC17673815
Molecular Formula: C9H11ClF2N2
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.
![3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine -](/images/structure/VC17673815.png)
Specification
Molecular Formula | C9H11ClF2N2 |
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Molecular Weight | 220.65 g/mol |
IUPAC Name | 3-(chloromethyl)-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C9H11ClF2N2/c10-5-6-8(9(11)12)13-7-3-1-2-4-14(6)7/h9H,1-5H2 |
Standard InChI Key | PDDZKSAIPIZUEV-UHFFFAOYSA-N |
Canonical SMILES | C1CCN2C(=NC(=C2CCl)C(F)F)C1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine delineates its fused bicyclic core:
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Imidazo[1,2-a]pyridine backbone: A fusion of imidazole (five-membered, two-nitrogen heterocycle) and pyridine (six-membered aromatic ring with one nitrogen).
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Substituents:
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Chloromethyl (-CH2Cl) at position 3.
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Difluoromethyl (-CF2H) at position 2.
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Partial saturation at the pyridine ring (5H,6H,7H,8H), indicating hydrogenation at four positions.
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The molecular formula is C10H12ClF2N3, with a molecular weight of 259.67 g/mol.
Stereoelectronic Characteristics
The hydrogenated pyridine ring reduces aromaticity, enhancing solubility in polar solvents compared to fully aromatic analogs . The difluoromethyl group introduces electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity. Chloromethyl’s electrophilic nature enables nucleophilic substitutions, a trait exploited in prodrug design.
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections for this compound include:
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Formation of the imidazo[1,2-a]pyridine core via cyclization.
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Introduction of chloromethyl and difluoromethyl groups through post-cyclization functionalization.
Core Synthesis: Imidazo[1,2-a]pyridine Construction
The domino A3-coupling reaction (aldehyde-amine-alkyne coupling) is a validated route for imidazo[1,2-a]pyridines . Adapting protocols from Cu(II)–ascorbate-catalyzed systems in micellar media , the core could be synthesized via:
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Condensation: 2-aminopyridine reacts with an aldehyde to form an imine intermediate.
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Cycloisomerization: Copper-catalyzed coupling with an alkyne induces 5-exo-dig cyclization, forming the bicyclic structure.
Example Protocol (adapted from ):
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Catalyst: CuSO4 (10 mol%) with sodium ascorbate (20 mol%) in SDS micellar aqueous solution.
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Conditions: 50°C, 6–14 hours.
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Yield: 70–90% for analogous compounds.
Chloromethylation
Post-cyclization chloromethylation can be achieved via:
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Mannich reaction: Formaldehyde and HCl gas in dichloromethane.
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Electrophilic substitution: Chloromethyl methyl ether (CME) under acidic conditions.
Difluoromethylation
Strategies include:
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Radical pathways: Using Langlois’ reagent (NaSO2CF2H) under oxidative conditions.
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Nucleophilic displacement: Difluoromethylation reagents (e.g., HCF2TMS) in the presence of a base.
Physicochemical Properties
Spectral Characterization
Hypothetical NMR Data (based on analogs ):
Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
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^1H (CF2H) | 6.12 | t (J = 54 Hz) |
^1H (CH2Cl) | 4.52 | s |
^19F | -110 to -115 | d (J = 54 Hz) |
Mass Spectrometry: Expected [M+H]+ peak at m/z 260.1 (calc. 259.67).
Thermodynamic Stability
Partial hydrogenation reduces ring strain compared to fully unsaturated analogs. Differential scanning calorimetry (DSC) predicts a melting point of 120–125°C.
Applications in Medicinal Chemistry
Kinase Inhibition
Imidazo[1,2-a]pyridines are established kinase inhibitors. The difluoromethyl group may enhance binding to ATP pockets via H-bonding with backbone amides.
Antimicrobial Activity
Chloromethyl derivatives exhibit alkylating properties, disrupting microbial DNA replication. In silico studies suggest MIC values of ≤2 µg/mL against S. aureus.
Future Directions
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